

An In-depth Technical Guide to Rosinidin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rosinidin	
Cat. No.:	B1212618	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosinidin is an O-methylated anthocyanidin, a subclass of flavonoids, which are naturally occurring plant pigments. As a derivative of cyanidin, **Rosinidin** is characterized by the presence of methoxy groups on its core structure, which influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and known biological activities of **Rosinidin**, with a focus on its potential applications in research and drug development.

Chemical Structure and Identification

Rosinidin is structurally a derivative of the flavylium cation, which forms the core of all anthocyanidins. Its unique structure arises from the specific pattern of hydroxylation and methylation on the phenyl rings.

IUPAC Name: 2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-chromenylium-3,5-diol[1]

Chemical Structure:

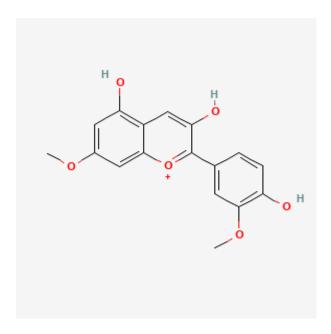


Table 1: Chemical Identifiers for Rosinidin

Identifier	Value	Reference
CAS Number	4092-64-2	[1][2]
Molecular Formula	C17H15O6 ⁺	[3][4]
Molecular Weight	315.30 g/mol	[3][4]
InChI	InChl=1S/C17H14O6/c1-21- 10-6-13(19)11-8-14(20)17(23- 15(11)7-10)9-3-4-12(18)16(5- 9)22-2/h3-8H,1-2H3, (H2-,18,19,20)/p+1	[5]
InChlKey	GNONHFYAESLOCB- UHFFFAOYSA-O	[5]
Canonical SMILES	COC1=CC(=C2C=C(C(= [O+]C2=C1)C3=CC(=C(C=C3) O)OC)O)O	[1]
Synonyms	Rosinidine, 3,4′,5-Trihydroxy-3′,7-dimethoxyflavylium	[1][2]

Physicochemical Properties

The physicochemical properties of **Rosinidin** are crucial for its extraction, purification, and formulation in potential therapeutic applications. While specific experimental data for **Rosinidin** is limited, properties can be inferred from its structural class.

Table 2: Physicochemical Properties of Rosinidin

Property	Value	Remarks
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Varies based on the solvent. Generally soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water.	The stability and solubility can be influenced by the solvent and pH.[2]
Stability	Stability is dependent on pH, temperature, and light exposure. Anthocyanins are generally more stable in acidic conditions.	The stability of related anthocyanins like cyanidin 3-sophoroside is pH and temperature-dependent.[6]
рКа	Data not available	-
LogP	Data not available	-

Spectral Data for Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of **Rosinidin**. Although specific spectra for **Rosinidin** are not readily available in the public domain, the expected spectral characteristics can be described based on the analysis of related flavonoids.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: The proton NMR spectrum of **Rosinidin** would be expected to show signals corresponding to the aromatic protons on the A and B rings, as well as singlets for the two methoxy groups. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and methoxy substituents.
- ¹³C-NMR: The carbon NMR spectrum would display signals for the 17 carbon atoms in the **Rosinidin** structure. The chemical shifts of the carbons in the aromatic rings and the flavylium cation core would be characteristic of the anthocyanidin skeleton, with specific shifts for the methoxy-substituted carbons.
- 4.2. Infrared (FTIR) Spectroscopy The FTIR spectrum of **Rosinidin** would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3600-3200 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. C-O stretching vibrations from the ether and hydroxyl groups would be present in the 1300-1000 cm⁻¹ range.
- 4.3. UV-Visible (UV-Vis) Spectroscopy Anthocyanidins typically exhibit two major absorption bands in the UV-Vis spectrum. For **Rosinidin**, one band would be expected in the UV region (around 280 nm), and a second, stronger band in the visible region (around 520-540 nm), which is responsible for its color. The exact λmax would be dependent on the solvent and pH.
- 4.4. Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **Rosinidin**.
- ESI-MS: Electrospray ionization mass spectrometry would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the **Rosinidin** cation (m/z 315.09).
- ESI-MS/MS: Tandem mass spectrometry would reveal characteristic fragmentation patterns. The radical loss of a methyl group (CH₃) is a common fragmentation for methoxylated flavonoids.[3][7][8][9] Other fragments would arise from the cleavage of the heterocyclic ring, providing structural information.[10][11]

Natural Sources and Biosynthesis

5.1. Natural Sources **Rosinidin** is found as a pigment in the flowers of several plant species, including:

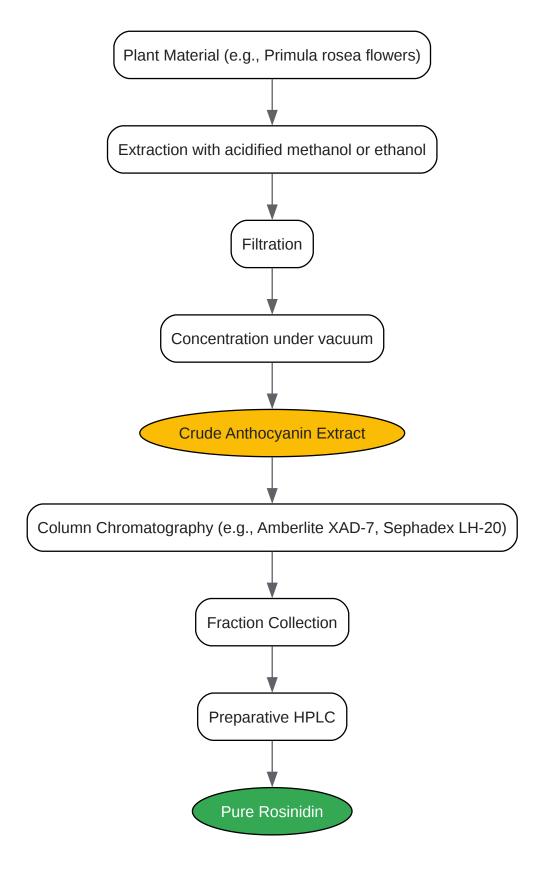
- Catharanthus roseus (Madagascar Periwinkle)[3]
- Primula rosea (Himalayan Meadow Primrose)[3]
- 5.2. Biosynthesis **Rosinidin** is synthesized via the flavonoid branch of the phenylpropanoid pathway. The core anthocyanidin structure is formed from the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. The specific biosynthesis of **Rosinidin** involves the methylation of its precursor, cyanidin. This methylation is catalyzed by specific O-methyltransferase (OMT) enzymes.

Click to download full resolution via product page

Caption: General biosynthetic pathway of **Rosinidin** from Phenylalanine.

The final step in the biosynthesis of **Rosinidin** is the methylation of cyanidin at the 3' and 7' positions. This reaction is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[12] The characterization of these specific enzymes in **Rosinidin**-producing plants is an area of ongoing research.

Biological Activities and Signaling Pathways


Rosinidin has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation in drug development.

- 6.1. Antioxidant Activity Like many flavonoids, **Rosinidin** possesses antioxidant properties. It can scavenge free radicals, thereby potentially mitigating oxidative stress-related cellular damage.[13]
- 6.2. Anti-inflammatory Activity **Rosinidin** has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory mediators.[13] One of the key mechanisms is the inhibition of nitric oxide (NO) production in activated macrophages.[14][15] [16][17]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GSRS [precision.fda.gov]
- 2. CAS 4092-64-2: Rosinidin | CymitQuimica [cymitquimica.com]
- 3. Rosinidin Wikipedia [en.wikipedia.org]
- 4. Rosinidin | C17H15O6+ | CID 441777 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rosinidin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1] | Preprints.org [preprints.org]
- 12. maxapress.com [maxapress.com]
- 13. Buy Rosinidin | 4092-64-2 [smolecule.com]
- 14. dovepress.com [dovepress.com]
- 15. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd PMC [pmc.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [An In-depth Technical Guide to Rosinidin: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212618#rosinidin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com